molecular formula C9H15N3 B3216715 3-cyclopropyl-1-propyl-1H-pyrazol-5-amine CAS No. 1172492-08-8

3-cyclopropyl-1-propyl-1H-pyrazol-5-amine

Cat. No.: B3216715
CAS No.: 1172492-08-8
M. Wt: 165.24 g/mol
InChI Key: RYGKCEMXHYSGMW-UHFFFAOYSA-N
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Description

3-Cyclopropyl-1-propyl-1H-pyrazol-5-amine is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are five-membered ring structures containing two nitrogen atoms at adjacent positions This compound is characterized by the presence of a cyclopropyl group and a propyl group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclopropyl-1-propyl-1H-pyrazol-5-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of cyclopropyl hydrazine with 1-propyl-3-oxobutan-1-one under acidic or basic conditions to form the pyrazole ring. The reaction conditions often include heating the mixture to facilitate cyclization and subsequent purification steps to isolate the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Catalysts and automated systems are often employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyl-1-propyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include pyrazole oxides, hydrazine derivatives, and various substituted pyrazoles, depending on the specific reagents and conditions used .

Scientific Research Applications

3-Cyclopropyl-1-propyl-1H-pyrazol-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-cyclopropyl-1-propyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the cyclopropyl and propyl groups influences its binding affinity and selectivity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-Amino-5-cyclopropyl-1H-pyrazole
  • 3-Cyclopropyl-1-phenyl-1H-pyrazol-5-amine
  • 5-Amino-3-cyclopropyl-1H-pyrazole

Uniqueness

3-Cyclopropyl-1-propyl-1H-pyrazol-5-amine is unique due to the specific combination of cyclopropyl and propyl groups attached to the pyrazole ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Conclusion

This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it a valuable building block for the synthesis of complex molecules and advanced materials. Ongoing research continues to uncover new applications and mechanisms of action, further highlighting its importance in various fields.

Properties

IUPAC Name

5-cyclopropyl-2-propylpyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3/c1-2-5-12-9(10)6-8(11-12)7-3-4-7/h6-7H,2-5,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYGKCEMXHYSGMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=CC(=N1)C2CC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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